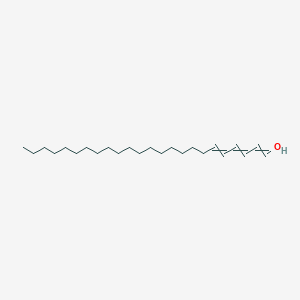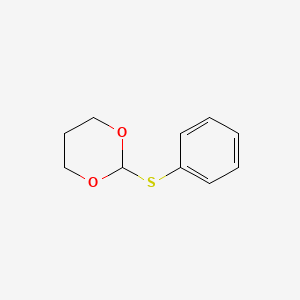![molecular formula C17H19BrN2 B14304045 9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 112650-11-0](/img/structure/B14304045.png)
9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a hexahydroindoloquinolizine framework. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Quinolizine Formation: The brominated indole is then subjected to a cyclization reaction to form the hexahydroindoloquinolizine framework. This can be achieved through a Pictet-Spengler reaction, where the brominated indole reacts with an aldehyde in the presence of an acid catalyst.
Ethylation: Finally, the ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent such as ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors such as serotonin or dopamine receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes, leading to therapeutic effects.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular responses and functions.
類似化合物との比較
Similar Compounds
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
9-Bromo-1-methyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: Contains a methyl group instead of an ethyl group, leading to variations in its properties.
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity
特性
CAS番号 |
112650-11-0 |
|---|---|
分子式 |
C17H19BrN2 |
分子量 |
331.2 g/mol |
IUPAC名 |
9-bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C17H19BrN2/c1-2-11-4-3-8-20-9-7-13-14-10-12(18)5-6-15(14)19-16(13)17(11)20/h5-6,10,19H,2-4,7-9H2,1H3 |
InChIキー |
DACOBSWNNYKZEZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C3=C(CCN2CCC1)C4=C(N3)C=CC(=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
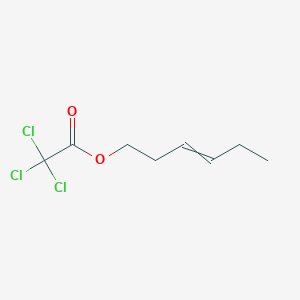
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
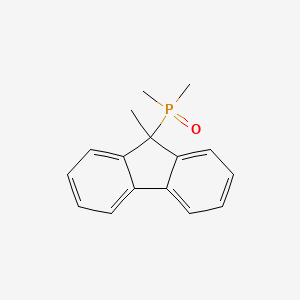
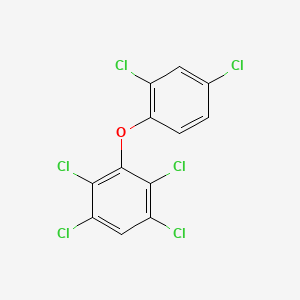
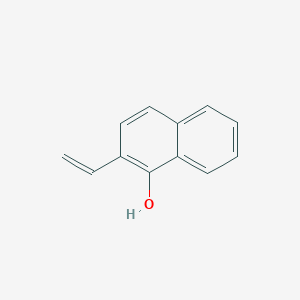

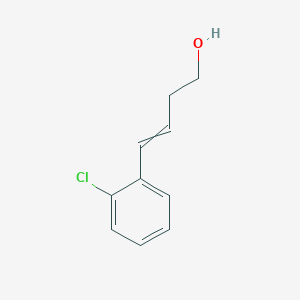
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
